molecular formula C16H18O4S B13104650 1-Methoxy-3-[(3-methoxyphenyl)methylsulfonylmethyl]benzene

1-Methoxy-3-[(3-methoxyphenyl)methylsulfonylmethyl]benzene

Cat. No.: B13104650
M. Wt: 306.4 g/mol
InChI Key: HMJRGACDULGXJI-UHFFFAOYSA-N
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Description

3-Methoxyphenylmethylsulfone is an organic compound with the molecular formula C8H10O3S. It is also known by its IUPAC name, 1-methoxy-3-(methylsulfonyl)benzene. This compound is characterized by a benzene ring substituted with a methoxy group and a methylsulfonyl group. It is a white crystalline solid with a melting point of 42-44°C and a boiling point of approximately 352°C at 760 mmHg .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methoxyphenylmethylsulfone can be synthesized through various methods, including:

    Oxidation of Sulfides: One common method involves the oxidation of 3-methoxyphenylmethyl sulfide using oxidizing agents such as hydrogen peroxide or sodium periodate.

    Aromatic Sulfonylation: Another method involves the sulfonylation of 3-methoxytoluene with a sulfonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Industrial Production Methods

In industrial settings, the production of 3-methoxyphenylmethylsulfone often involves large-scale oxidation processes using cost-effective and environmentally friendly oxidizing agents. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

3-Methoxyphenylmethylsulfone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methoxyphenylmethylsulfone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of polymers and other materials with specific chemical properties

Mechanism of Action

The mechanism of action of 3-methoxyphenylmethylsulfone involves its interaction with various molecular targets. The sulfone group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring. This property makes it useful in reactions where electron density modulation is required. Additionally, the compound can form stable intermediates with nucleophiles, facilitating various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxyphenylmethylsulfone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methoxy and sulfone groups makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations .

Properties

Molecular Formula

C16H18O4S

Molecular Weight

306.4 g/mol

IUPAC Name

1-methoxy-3-[(3-methoxyphenyl)methylsulfonylmethyl]benzene

InChI

InChI=1S/C16H18O4S/c1-19-15-7-3-5-13(9-15)11-21(17,18)12-14-6-4-8-16(10-14)20-2/h3-10H,11-12H2,1-2H3

InChI Key

HMJRGACDULGXJI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CS(=O)(=O)CC2=CC(=CC=C2)OC

Origin of Product

United States

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